molecular formula C8H11ClN2O3 B2510614 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride CAS No. 2375267-76-6

2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride

Cat. No.: B2510614
CAS No.: 2375267-76-6
M. Wt: 218.64
InChI Key: MEBFPWRITMCYLR-UHFFFAOYSA-N
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Description

2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridinium ring, an amino group, and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and amino acids.

    Oxidation: Pyridine is oxidized to form 1-oxidopyridin-1-ium, often using oxidizing agents like hydrogen peroxide or peracids.

    Amino Acid Coupling: The oxidized pyridine is then coupled with an amino acid, such as alanine, under acidic conditions to form the desired product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. Continuous flow reactors could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering the pyridinium ring.

    Reduction: Reduction reactions can convert the pyridinium ring back to pyridine.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Further oxidized pyridinium derivatives.

    Reduction Products: Pyridine derivatives.

    Substitution Products: Various substituted amino acids and pyridinium compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its amino and carboxylic acid groups make it a useful probe for investigating biochemical pathways.

Medicine

Potential medical applications include its use as a precursor for drug development. The compound’s ability to interact with biological molecules suggests it could be modified to create new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying enzyme activity. Pathways involved may include metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(pyridin-3-yl)propanoic acid: Lacks the oxidized pyridinium ring, resulting in different reactivity and biological activity.

    3-(1-oxidopyridin-1-ium-3-yl)propanoic acid: Lacks the amino group, affecting its chemical properties and applications.

Uniqueness

2-Amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride is unique due to the presence of both an amino group and an oxidized pyridinium ring. This combination provides distinct reactivity and interaction profiles, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-3-(1-oxidopyridin-1-ium-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c9-7(8(11)12)4-6-2-1-3-10(13)5-6;/h1-3,5,7H,4,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBFPWRITMCYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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